7-Hydroxydigitoxin

Microbial Biotransformation Cardenolide Metabolism Biosynthesis

Researchers analyzing digitalis glycosides face challenges with misidentification when using generic metabolite standards. 7-Hydroxydigitoxin (CAS 18810-27-0) is the precise, 7β-hydroxylated metabolite reference standard required for accurate LC-MS/MS assay development and impurity profiling. - Enables unequivocal identification and quantification of the minor 7β-hydroxylation pathway. - Essential for regulatory-grade ANDA/DMF submissions and batch-consistency testing. - Supplied with comprehensive analytical documentation to ensure data integrity and audit readiness.

Molecular Formula C41H64O14
Molecular Weight 780.9 g/mol
CAS No. 18810-27-0
Cat. No. B098958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxydigitoxin
CAS18810-27-0
Synonyms7 beta-hydroxydigitoxin
7-hydroxydigitoxin
Molecular FormulaC41H64O14
Molecular Weight780.9 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6C(CC5C4)O)O)C8=CC(=O)OC8)C)C)O)O
InChIInChI=1S/C41H64O14/c1-19-36(46)28(43)15-32(50-19)54-30-17-34(52-21(3)38(30)55-33-16-29(44)37(47)20(2)51-33)53-24-6-9-39(4)23(13-24)14-27(42)35-26(39)7-10-40(5)25(8-11-41(35,40)48)22-12-31(45)49-18-22/h12,19-21,23-30,32-38,42-44,46-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23+,24+,25-,26+,27+,28+,29+,30+,32-,33-,34-,35+,36-,37-,38-,39+,40-,41?/m1/s1
InChIKeyDQJAXSGRHYCYTQ-KQMLXJBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxydigitoxin for Research & Metabolite Analysis


7-Hydroxydigitoxin (7β-Hydroxydigitoxin, CAS 18810-27-0) is a hydroxylated derivative of the cardiac glycoside digitoxin, identified as a minor by-product in the microbial transformation of digitoxin to digoxin [1]. As a polar metabolite, it represents a specific structural modification within the cardenolide class [2]. This compound is primarily utilized in pharmaceutical and biomedical research as an analytical reference standard for method development, impurity profiling, and metabolism studies of digitalis glycosides, rather than for direct therapeutic application [3].

Workflow Analytical reference standard use
Selection 7β-hydroxylated cardenolide metabolite
Context Method development, impurity profiling, metabolism studies

Why 7-Hydroxydigitoxin Cannot Be Replaced


In the class of cardiac glycosides, generic substitution is impossible due to profound differences in metabolism, pharmacokinetics, and analytical behavior. While digitoxin and digoxin are the primary drugs, their metabolic pathways diverge, producing distinct, structurally unique metabolites. Digitoxin's metabolism involves CYP3A4-mediated hydroxylation at various positions [1]. The specific 7β-hydroxylation to form 7-Hydroxydigitoxin represents a known, yet minor, biotransformation route [2]. For analytical chemists, this specificity is critical; a generic 'digitoxin metabolite' standard would be useless for accurate identification or quantification. Using an inappropriate standard would lead to misidentification, flawed impurity profiling, and unreliable bioanalytical data [3]. Therefore, the procurement of this precise compound is a non-negotiable requirement for any laboratory conducting regulatory-grade or high-sensitivity analyses of digitalis glycosides.

Structural Specificity

7β-hydroxylation product; distinct from digoxin (12β) and other metabolites. A generic metabolite standard leads to misidentification.

Chromatographic Behavior

Different polarity and retention time from digitoxin and digoxin due to +16 Da mass shift and H-bonding. Baseline separation is critical.

Method Validation Requirement

Validated LC-MS/MS methods require this specific standard for accurate quantification; unlabeled or non-certified standards are not interchangeable.

7-Hydroxydigitoxin Procurement Evidence


7β-Hydroxylation Pathway Evidence

The compound is a defined, structurally elucidated by-product of the microbial transformation of digitoxin by *Streptomyces* sp., distinct from the main product digoxin. It is characterized as 7β-hydroxydigitoxin [1]. While not a major human metabolite, its formation has been confirmed in other biological systems, distinguishing its production pathway from the 12β-hydroxylation that converts digitoxin to digoxin [2].

7β-Hydroxylation Pathway
Class-level inference
Unique regioselectivity; 7β-hydroxylation (minor) vs 12β-hydroxylation (major) for digoxin formation.
Supports selective analytical method development
Reported in microbial transformation; human relevance limited
Microbial Biotransformation Cardenolide Metabolism Biosynthesis

Hydrophilicity for Chromatographic Selectivity

7-Hydroxydigitoxin exhibits distinct physicochemical properties that directly impact chromatographic behavior. It possesses a molecular weight of 780.9 g/mol (C41H64O14), which is 16 g/mol higher than digitoxin (764.9 g/mol, C41H64O13) due to the additional hydroxyl group . This functional group addition increases its polarity and hydrogen-bonding capacity, resulting in a different retention time in reversed-phase HPLC systems [1].

Chromatographic Selectivity
Class-level inference
MW 780.9 (+16 Da vs digitoxin); increased polarity; different retention in RP-HPLC.
Enables baseline separation from parent drug
Predicted behavior; confirm with specific column
Chromatography Analytical Chemistry Physicochemical Properties

LC-MS/MS Metabolite Quantification Standard

Advanced LC-MS/MS methods for quantifying digoxin, digitoxin, and their metabolites in biological matrices have been developed and validated. 7-Hydroxydigitoxin is a critical analytical reference standard within these multiplexed assays to ensure accurate identification and quantification of this specific analyte, distinct from other co-eluting metabolites [1].

LC-MS/MS Quantification Standard
Supporting evidence
Critical reference for establishing LOD/LOQ in multiplexed cardiac glycoside assays.
Ensures analytical specificity in complex matrices
Validated in serum/plasma LC-MS/MS methods
LC-MS/MS Bioanalysis Method Validation

Na+/K+-ATPase Inhibition Profile

While 7-Hydroxydigitoxin is a cardenolide, its pharmacological activity is expected to be significantly lower than the parent drug. For structurally related cardiac glycosides, the presence and position of hydroxyl groups on the steroid nucleus are critical determinants of binding affinity to the Na+/K+-ATPase [1]. For example, the primary drug digoxin (12β-hydroxydigitoxin) has an EC50 of 0.78 μM for inhibiting this enzyme . The different 7β-hydroxylation pattern in this compound is predicted to alter its binding kinetics and significantly reduce its inhibitory potency, a characteristic common to many polar, hydroxylated metabolites [2].

Na⁺/K⁺-ATPase Inhibition
Class-level inference
Predicted low potency; hydroxylation pattern alters binding affinity. No direct Ki data.
Valuable as low-activity comparator in SAR studies
Data to verify; use as negative control context
Cardiotonic Steroids Na+/K+-ATPase SAR

7-Hydroxydigitoxin Application Scenarios


LC-MS/MS Method Development for Cardiac Glycosides

As demonstrated by its inclusion in validated LC-MS/MS methods, 7-Hydroxydigitoxin is a critical reference standard for developing and validating selective, quantitative assays for digoxin, digitoxin, and their metabolites in complex biological matrices like serum or plasma [1]. Its distinct chromatographic and mass spectrometric properties are essential for achieving the required analytical specificity and avoiding interference from other related substances.

Impurity Profiling of Digitalis Pharmaceuticals

For manufacturers and regulators of digitalis-derived pharmaceuticals, 7-Hydroxydigitoxin serves as a certified impurity reference standard. Its identification and quantification are necessary for demonstrating control over the manufacturing process, ensuring batch-to-batch consistency, and meeting the stringent impurity reporting requirements for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) .

Cardiac Glycoside Metabolism & Toxicity Studies

Researchers investigating the metabolism of digitoxin can utilize 7-Hydroxydigitoxin as an authentic standard to confirm the presence and quantify the extent of the 7β-hydroxylation pathway. This is crucial for understanding species differences in biotransformation, which are a key determinant of digitoxin toxicity [2]. Its use allows for the accurate mapping of metabolic routes and the assessment of how factors like enzyme induction or inhibition alter its formation.

Na+/K+-ATPase SAR Studies

In academic and pharmaceutical research focused on developing novel cardiotonic steroids or anticancer agents, 7-Hydroxydigitoxin provides a valuable tool for SAR studies. By comparing its activity (or lack thereof) to digitoxin and other hydroxylated analogs, scientists can quantitatively map how specific structural modifications, such as 7β-hydroxylation, influence binding affinity to the Na+/K+-ATPase target, thereby guiding medicinal chemistry efforts [3].

Application
Selection Property
Validation Focus
LC-MS/MS Method Development
Chromatographic & mass spectrometric selectivity
Baseline separation and identity confirmation
Pharmaceutical Impurity Profiling
Certified impurity reference standard
Batch consistency and method documentation review
Metabolism & Toxicity Studies
Defined biotransformation product
Pathway-specific metabolite identification
Na⁺/K⁺-ATPase SAR Studies
Low-activity hydroxylation reference
Binding affinity comparison to parent glycoside

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxydigitoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.